Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate
Description
Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate is a benzoxazole derivative characterized by a 1,3-benzoxazole core substituted with a 4-aminophenyl group at position 2 and a methoxycarbonyl group at position 3. This compound is synthesized via condensation of methyl-3-amino-4-hydroxybenzoate with aryl acids under reflux conditions, followed by purification . Benzoxazoles are heterocyclic systems known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-19-15(18)10-4-7-13-12(8-10)17-14(20-13)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3 |
InChI Key |
XFKLGFLTSOJFEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyanogen Bromide Cyclization
Another reported method involves the cyclization of 4-carbomethoxy-2-aminophenol with cyanogen bromide to form methyl 2-aminobenzoxazole-5-carboxylate, which can be further functionalized to the target compound.
- Procedure:
- Dissolve 4-carbomethoxy-2-aminophenol in methanol and cool to 5 °C.
- Add a cold aqueous suspension of cyanogen bromide slowly with stirring.
- Maintain stirring at room temperature, adjust pH to 6.5–7.0 using sodium bicarbonate.
- Isolate the product by filtration and recrystallize from ethanol.
- Yield: Approximately 70%.
- Melting Point: 238 °C.
- Notes: This method is effective for preparing the benzoxazole core with ester functionality preserved.
Microwave-Assisted Synthesis of Benzoxazole Derivatives
Microwave irradiation has been applied to accelerate the synthesis of methyl 2-(arylideneamino)benzoxazole-5-carboxylate derivatives from methyl 2-aminobenzoxazole-5-carboxylate and aromatic aldehydes.
- Reagents: Methyl 2-aminobenzoxazole-5-carboxylate and substituted aromatic aldehydes.
- Conditions: Microwave irradiation for a short duration (minutes).
- Advantages: Rapid reaction times, high yields, and clean product formation.
- Application: Useful for generating Schiff base derivatives, which can be precursors to various substituted benzoxazoles.
N-Chlorosuccinimide (NCTS) Activation and LiHMDS-Mediated Cyclization
A more specialized synthetic approach involves the use of N-chlorosuccinimide (NCTS) and lithium hexamethyldisilazide (LiHMDS) to activate the cyano group and promote cyclization to 2-aminobenzoxazole derivatives.
- Reaction Conditions:
- React o-aminophenol with NCTS and LiHMDS in tetrahydrofuran at temperatures from 0 °C to 60 °C.
- Reaction time around 2 hours.
- Yields: Low to moderate conversion rates (around 9–11% under tested conditions).
- Notes: This method is more suitable for specialized derivatives and may require optimization for higher yields.
Catalytic Synthesis Using Magnetic Solid Acid Nanocatalysts
Recent advances include the use of magnetic solid acid nanocatalysts, such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], for the synthesis of benzoxazoles from 2-aminophenol and aldehydes in aqueous media.
- Conditions: Reflux in water for approximately 45 minutes.
- Yields: 79–89%.
- Advantages: Environmentally friendly solvent (water), easy catalyst separation and reuse, short reaction times, and high yields.
- Potential: This method offers a green chemistry approach for benzoxazole synthesis, which may be adapted for this compound synthesis by choosing appropriate substrates.
Comparative Data Table of Preparation Methods
Analysis and Remarks
- The one-pot orthocarbonate method stands out for its mild conditions, functional group tolerance (including esters), and ease of purification, making it highly suitable for synthesizing this compound.
- The cyanogen bromide cyclization is a classical and reliable route to the benzoxazole core with ester functionality intact, with decent yields and straightforward work-up.
- Microwave-assisted synthesis offers a rapid route to related derivatives but requires prior preparation of the aminobenzoxazole intermediate.
- The NCTS/LiHMDS method is less efficient for this compound but may be useful for specific substitutions or mechanistic studies.
- The magnetic nanocatalyst approach represents a promising green chemistry alternative, especially for scale-up and environmentally conscious synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions to yield dihydrobenzoxazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitrobenzoxazole derivatives, dihydrobenzoxazole derivatives, and various substituted benzoxazole compounds .
Scientific Research Applications
Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate is a heterocyclic compound belonging to the benzoxazole family, possessing a benzoxazole ring fused with an amino group and a carboxylate group. It has a molecular formula of and a molecular weight of approximately 268.27 g/mol. Research indicates its diverse biological activities and potential applications, especially in medicinal chemistry.
Scientific Research Applications
This compound has several applications, especially in antimicrobial and anticancer research. Studies show that benzoxazole derivatives exhibit anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines. Its planar bicyclic structure allows it to interact with various biological targets, influencing pathways related to inflammation and cancer cell growth. It has been investigated as a potential anticancer agent by targeting pathways involved in cell proliferation and apoptosis.
Antimicrobial and Anticancer Research
N-heterocyclic carbene (NHC) metal complexes, including silver, gold, copper, palladium, nickel, and ruthenium, have demonstrated potential as antimicrobial and anticancer agents . These complexes' design, syntheses, and characterizations have been reviewed and correlated to their antimicrobial and anticancer efficacies .
Molecular Hybridization
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- Methyl 2-(4-bromophenyl)-1,3-benzoxazole-5-carboxylate (): Replacing the 4-aminophenyl group with a 4-bromophenyl () or 2-bromophenyl () substituent alters electronic and steric properties. The 2-bromo derivative (CAS 1055361-87-9) further introduces steric hindrance due to the ortho-positioned bromine .
| Compound | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate | -NH₂ (para) | C₁₅H₁₂N₂O₃ | 268.27 | Hydrogen-bonding capability |
| Methyl 2-(4-bromophenyl)-1,3-benzoxazole-5-carboxylate | -Br (para) | C₁₅H₁₀BrNO₃ | 332.16 | Electrophilic, bulky |
| Methyl 2-(2-bromophenyl)-1,3-benzoxazole-5-carboxylate | -Br (ortho) | C₁₅H₁₀BrNO₃ | 332.16 | Steric hindrance |
Dimeric and Extended Structures
- Dimethyl 2,2′-naphthalene-1,4-diylbis(1,3-benzoxazole-5-carboxylate) (): This dimeric compound links two benzoxazole units via a naphthalene spacer (C₂₈H₁₈N₂O₆, MW 478.46). The extended π-conjugation and rigidity enhance fluorescence properties, making it suitable for optoelectronic applications. However, increased molecular weight reduces solubility in polar solvents compared to the monomer .
Functional Group Modifications on the Benzoxazole Core
- Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate (): Substituting the 4-aminophenyl group with a chloromethyl moiety (C₁₀H₈ClNO₃) introduces reactivity for nucleophilic substitution.
- Triazole-Fused Derivatives (): Compounds like 4-amino-5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4H-1,2,4-triazole-3-thiol incorporate a triazole ring, enhancing hydrogen-bonding and metal-chelating capabilities. These modifications improve antimicrobial activity compared to the parent benzoxazole .
Heterocycle Replacements
- Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (): Replacing benzoxazole with oxazole (C₁₁H₈ClNO₃) reduces aromaticity and ring stability. The oxazole’s lower electron density diminishes interactions with hydrophobic pockets in enzymes .
Biological Activity
Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate (referred to as MAB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the synthesis, biological evaluation, and molecular mechanisms of MAB, highlighting its efficacy against various cancer cell lines and its antiviral properties.
Synthesis of MAB
MAB can be synthesized through a multi-step process involving the reaction of 2-aminophenol with appropriate carboxylic acid derivatives. The synthesis typically follows these steps:
- Formation of Benzoxazole Ring : The initial step involves the cyclization of 2-aminophenol with a suitable carbonyl compound.
- Carboxylation : The methyl ester group is introduced through esterification reactions.
- Purification : The final product is purified using recrystallization techniques or chromatography.
Anticancer Activity
MAB has been evaluated for its cytotoxic effects against several cancer cell lines, including:
- MDA-MB-231 : A triple-negative breast cancer cell line.
- MCF-7 : An estrogen receptor-positive breast cancer cell line.
The compound exhibits significant cytotoxicity, with IC50 values indicating its effectiveness compared to standard chemotherapeutic agents. For instance, studies have shown that MAB has an IC50 value of approximately 6 µM against MDA-MB-231 cells, which is comparable to established anticancer drugs like Sorafenib (IC50 = 7.47 µM) .
Antiviral Activity
In addition to its anticancer properties, MAB has demonstrated antiviral activity against influenza viruses. Research indicates that derivatives of benzoxazole exhibit inhibitory effects on viral replication in vitro. The mechanism appears to involve interference with viral protein synthesis, which is crucial for the virus's life cycle .
Mechanistic Insights
The biological activity of MAB can be attributed to several mechanisms:
- PARP Inhibition : MAB and its analogs have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
- Cell Cycle Arrest : Studies indicate that MAB can induce G2/M phase cell cycle arrest in cancer cells, preventing their proliferation .
Case Studies
Several studies have documented the biological effects of MAB:
-
Study on Breast Cancer Cells :
- Researchers synthesized a series of benzoxazole derivatives, including MAB, and tested their cytotoxicity against breast cancer cell lines.
- Results indicated that compounds with structural similarities to MAB exhibited significant anti-proliferative effects.
-
Antiviral Efficacy :
- A study evaluated the antiviral properties of benzoxazole derivatives against influenza A and B viruses.
- MAB was found to significantly reduce viral titers in infected cell cultures.
Data Summary
| Compound Name | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| MAB | MDA-MB-231 | 6 | Anticancer |
| Sorafenib | MDA-MB-231 | 7.47 | Standard Anticancer |
| MAB | Influenza Virus | N/A | Antiviral |
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate, and how do reaction conditions impact yield?
- Methodological Answer : The compound is typically synthesized via cyclization of 2-aminophenol derivatives with appropriate carbonyl-containing reagents. For example, condensation of 4-amino-substituted phenylacetic acid derivatives with methyl 4-hydroxybenzoate under acidic conditions (e.g., acetic anhydride) can yield the benzoxazole core. Catalysts like nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) in polar solvents (DMF, ethanol) enhance cyclization efficiency . Reaction temperature (80–120°C) and stoichiometric ratios of reagents critically influence purity; excess hydrazine hydrate may reduce byproducts .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H-NMR : Identifies substituents (e.g., methyl ester at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm). The absence of -NH2 peaks in derivatives confirms successful cyclization .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ and fragmentation patterns.
Q. How can purification challenges be addressed during synthesis?
- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively separates polar byproducts. Recrystallization from ethanol/water mixtures improves purity (>95%). TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) monitors reaction progress .
Advanced Research Questions
Q. How can computational chemistry predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The 4-aminophenyl group may form hydrogen bonds with active-site residues.
- QSAR Modeling : Correlate electronic descriptors (HOMO-LUMO gaps, dipole moments) with antimicrobial IC50 values. Substituent effects at the 5-carboxylate position can be optimized for activity .
Q. What strategies resolve contradictions in crystallographic data for benzoxazole derivatives?
- Methodological Answer :
- SHELX Refinement : High-resolution X-ray data (≤1.0 Å) processed via SHELXL improves accuracy. Twinning or disorder in the 4-aminophenyl group requires iterative refinement with restraints .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to validate packing models .
Q. How can reaction mechanisms for cyclization steps be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use 15N-labeled 2-aminophenol to track nitrogen incorporation into the benzoxazole ring via NMR.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediate imine formation. Activation energy (Ea) calculations identify rate-limiting steps .
Q. What methodologies optimize high-throughput screening (HTS) for derivatives of this compound?
- Methodological Answer :
- Parallel Synthesis : Use automated reactors to generate derivatives with varying substituents (e.g., halogenation at the 4-aminophenyl group).
- Microplate Assays : Screen against enzyme targets (e.g., COX-2, β-lactamase) using fluorescence-based readouts. Z’-factor validation ensures assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
